An In-depth Technical Guide to 5-Amino-4-chloro-2-methylphenyl ethyl carbonate
An In-depth Technical Guide to 5-Amino-4-chloro-2-methylphenyl ethyl carbonate
This technical guide provides a comprehensive overview of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate, a substituted aromatic carbamate with potential applications in pharmaceutical and chemical research. Due to the limited direct literature on this specific molecule, this guide synthesizes information from closely related compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential utility.
Introduction and Chemical Identity
5-Amino-4-chloro-2-methylphenyl ethyl carbonate is an organic compound featuring a substituted aniline core. The structure incorporates an amino group, a chlorine atom, and a methyl group on the phenyl ring, with an ethyl carbonate functional group attached to the phenolic oxygen. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis.
The reactivity of the molecule is primarily governed by the interplay of the electron-donating amino and methyl groups and the electron-withdrawing chloro and ethyl carbonate groups on the aromatic ring.[1] Aminophenols and their derivatives are known to be reactive compounds, participating in reactions involving the amino and hydroxyl moieties, as well as substitutions on the benzene ring.[2]
Table 1: Compound Identification
| Property | Value | Source |
| Systematic Name | 5-Amino-4-chloro-2-methylphenyl ethyl carbonate | - |
| CAS Number | 930298-25-2 | Echemi |
| Molecular Formula | C₁₀H₁₂ClNO₃ | Calculated |
| Molecular Weight | 229.66 g/mol | Calculated |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N"]; Cl1 [label="Cl"]; C10 [label="C"];
// Define positions for aclear2D structure C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.25,1.299!"]; C4 [pos="1.5,2.598!"]; C5 [pos="0,2.598!"]; C6 [pos="-0.75,1.299!"]; O1 [pos="-2.25,1.299!"]; C7 [pos="-3.25,2.299!"]; O2 [pos="-2.75,3.299!"]; O3 [pos="-4.75,2.299!"]; C8 [pos="-5.75,3.299!"]; C9 [pos="-7.25,3.299!"]; N1 [pos="3.75,1.299!"]; Cl1 [pos="2.25,3.897!"]; C10 [pos="-0.75,-1.299!"];
// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O1; O1 -- C7; C7 -- O2 [style=double]; C7 -- O3; O3 -- C8; C8 -- C9; C3 -- N1; C4 -- Cl1; C1 -- C10;
// Add labels for functional groups label_N [label="H₂N", pos="4.5,1.299!"]; label_CH3 [label="H₃C", pos="-0.75,-2!"]; label_O [label="O", pos="-2.75,3.299!"]; label_O_ethyl [label="O", pos="-4.75,2.299!"]; label_CH2 [label="CH₂", pos="-5.75,3.299!"]; label_CH3_ethyl [label="CH₃", pos="-7.25,3.299!"];
}
Caption: Chemical structure of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate.
Proposed Synthesis Pathway
A logical and efficient synthesis of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate can be envisioned in a two-step process starting from the commercially available 4-chloro-2-methylphenol. This proposed pathway is based on well-established and reliable organic transformations.
Caption: Proposed synthesis workflow for the target molecule.
Step 1: Nitration of 4-Chloro-2-methylphenol
The initial step involves the nitration of 4-chloro-2-methylphenol to yield 4-chloro-2-methyl-5-nitrophenol. This reaction is a standard electrophilic aromatic substitution. A patent describes a similar process where a mixture of sulfuric acid and nitric acid is used for the nitration of a related compound at low temperatures (around 0°C).[3]
Experimental Protocol:
-
To a stirred solution of 4-chloro-2-methylphenol in concentrated sulfuric acid, cooled to 0°C in an ice-salt bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction temperature is maintained below 5°C throughout the addition.
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours at 0-5°C.
-
The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.
-
The crude product is washed with cold water until the washings are neutral and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
Step 2: Reduction of 4-Chloro-2-methyl-5-nitrophenol
The second step is the reduction of the nitro group of 4-chloro-2-methyl-5-nitrophenol to an amino group, yielding 5-amino-4-chloro-2-methylphenol. This can be achieved through various methods, including catalytic hydrogenation or using a reducing metal in an acidic medium. A common method for the reduction of similar nitro compounds is the use of iron powder in the presence of an acid like hydrochloric acid or by catalytic hydrogenation with hydrogen gas and a palladium-on-carbon catalyst.[4][5]
Experimental Protocol (Catalytic Hydrogenation):
-
4-Chloro-2-methyl-5-nitrophenol is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of 10% palladium on activated carbon (Pd/C) is added to the solution.
-
The mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) in a hydrogenation apparatus.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The solvent is removed under reduced pressure to yield the crude 5-amino-4-chloro-2-methylphenol, which can be purified by recrystallization.
Step 3: Formation of the Ethyl Carbonate
The final step is the reaction of the synthesized 5-amino-4-chloro-2-methylphenol with ethyl chloroformate to form the target molecule, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate. This reaction is a nucleophilic acyl substitution where the phenolic hydroxyl group acts as the nucleophile. The presence of a base is required to deprotonate the phenol and facilitate the reaction. It is crucial to control the reaction conditions to favor O-acylation over N-acylation of the amino group. Generally, O-acylation of aminophenols is favored under basic conditions.
Experimental Protocol:
-
5-Amino-4-chloro-2-methylphenol is dissolved in a suitable aprotic solvent like dichloromethane or tetrahydrofuran.
-
A base, such as triethylamine or pyridine, is added to the solution, and the mixture is cooled to 0°C.
-
Ethyl chloroformate is added dropwise to the stirred solution while maintaining the temperature at 0°C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The crude product can be purified by column chromatography on silica gel.
Physicochemical Properties and Structural Elucidation
The physicochemical properties of 5-Amino-4-chloro-2-methylphenyl ethyl carbonate are predicted based on its structure.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Physical State | Solid | Based on similar aromatic compounds |
| Melting Point | 100-150 °C | Estimation based on related structures |
| Boiling Point | > 300 °C | High due to polarity and molecular weight |
| Solubility | Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | The carbonate and aromatic structure suggest this solubility profile. |
| logP | ~2.5 - 3.5 | Estimated based on its functional groups. |
For definitive structural elucidation, a combination of spectroscopic techniques would be essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the amino group protons (a broad singlet).
-
¹³C NMR would display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carbonate group.
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carbonate (around 1760 cm⁻¹), and C-O stretching bands.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula. Fragmentation patterns could provide further structural information.
Potential Applications and Fields of Research
While specific applications for 5-Amino-4-chloro-2-methylphenyl ethyl carbonate are not documented, its structure suggests potential utility in several areas of research and development.
-
Pharmaceutical Intermediate: The presence of a reactive amino group and the carbamate functionality makes it a potential building block for the synthesis of more complex molecules with potential biological activity. Carbamate-containing compounds are found in a wide range of pharmaceuticals.
-
Agrochemical Synthesis: Similar to its potential in pharmaceuticals, this molecule could serve as a precursor for the development of new pesticides and herbicides.
-
Material Science: Aromatic diamines and related compounds can be used as monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The functional groups on this molecule could be modified for such applications.
-
Dye and Pigment Industry: Aminophenol derivatives are used in the manufacturing of dyes.[6][7] The chromophoric groups in this molecule could be exploited for the synthesis of novel colorants.
Safety and Handling
Based on the Safety Data Sheet for a compound with the same CAS number, 5-Amino-4-chloro-2-methylphenyl ethyl carbonate should be handled with care in a well-ventilated area. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-Amino-4-chloro-2-methylphenyl ethyl carbonate is a molecule with significant potential as a chemical intermediate. Although detailed studies on this specific compound are scarce, its synthesis is achievable through well-established chemical reactions. This guide provides a comprehensive theoretical framework for its preparation, characterization, and potential applications, serving as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.
References
-
Cosmetic Ingredient Review. Amended Safety Assessment of 5-Amino-4-Chloro-o-Cresol and 5-Amino-4-Chloro-o-Cresol HCl as Used in Cosmetics. 2023. [Link]
-
Cosmetic Ingredient Review. Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. 2024. [Link]
- Google Patents. Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Accessed January 27, 2026.
- Google Patents. Production method of 4-chloro-2-aminophenol. Accessed January 27, 2026.
-
Chemcess. Aminophenol: Properties, Production, Reactions And Uses. 2025. [Link]
-
Ertl, P. Part 3: Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Organic Chemistry Portal. [Link]
- Fieser, L. F.; Jones, J. E. Organic Syntheses, Coll. Vol. 3, p.418 (1955); Vol. 20, p.57 (1940).
- Sliedregt, L. A. J. M.; et al. On the cleavage of tertiary amines with ethyl chloroformate. Yakugaku Zasshi1969, 89 (7), 974-978.
- Anderson, G. W.; et al. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. J. Am. Chem. Soc.1964, 86 (9), 1839–1842.
-
ChemSynthesis. 4-chloro-2-methylphenol. Accessed January 27, 2026. [Link]
-
Cosmetic Ingredient Review. 5-Amino-4-Chloro-o-Cresol. 2023. [Link]
-
Ataman Kimya. ETHYLENE CARBONATE (EC). Accessed January 27, 2026. [Link]
-
Wikipedia. Ethylene carbonate. Accessed January 27, 2026. [Link]
-
ResearchGate. Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. 2006. [Link]
-
PubMed. Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. 1985. [Link]
- Giorgi, G.; et al. Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. Molecules2019, 24 (18), 3336.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemcess.com [chemcess.com]
- 3. EP0342532A1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol - Google Patents [patents.google.com]
- 4. cir-safety.org [cir-safety.org]
- 5. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 6. cir-safety.org [cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
